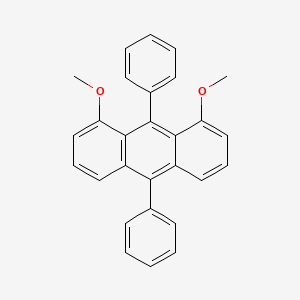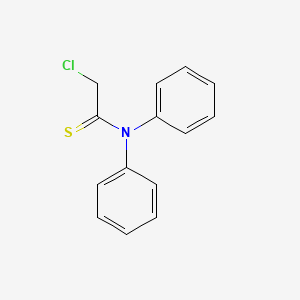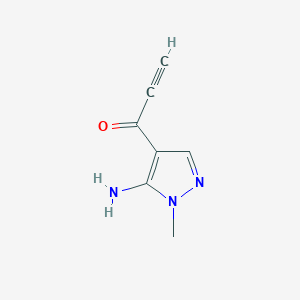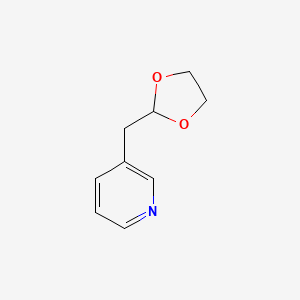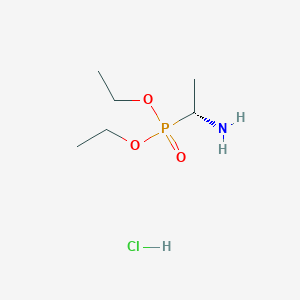
(1R)-1-diethoxyphosphorylethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-diethoxyphosphorylethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a phosphoryl group and an ethanamine backbone. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-diethoxyphosphorylethanamine;hydrochloride typically involves the reaction of diethyl phosphite with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced purification techniques such as recrystallization, distillation, or chromatography may be employed to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
(1R)-1-diethoxyphosphorylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the phosphoryl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.
科学的研究の応用
(1R)-1-diethoxyphosphorylethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound can be used in studies involving phosphoryl group interactions with biological molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which (1R)-1-diethoxyphosphorylethanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The ethanamine backbone may also interact with specific proteins or other biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
(1R)-1-diethoxyphosphorylethanamine: Similar structure but without the hydrochloride salt.
(1R)-1-dimethoxyphosphorylethanamine: Similar but with methoxy groups instead of ethoxy groups.
(1R)-1-diethoxyphosphorylpropanamine: Similar but with a propanamine backbone.
Uniqueness
(1R)-1-diethoxyphosphorylethanamine;hydrochloride is unique due to its specific combination of a phosphoryl group and an ethanamine backbone, which imparts distinct reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
特性
分子式 |
C6H17ClNO3P |
|---|---|
分子量 |
217.63 g/mol |
IUPAC名 |
(1R)-1-diethoxyphosphorylethanamine;hydrochloride |
InChI |
InChI=1S/C6H16NO3P.ClH/c1-4-9-11(8,6(3)7)10-5-2;/h6H,4-5,7H2,1-3H3;1H/t6-;/m1./s1 |
InChIキー |
YPNAFBJJHSWFNN-FYZOBXCZSA-N |
異性体SMILES |
CCOP(=O)([C@H](C)N)OCC.Cl |
正規SMILES |
CCOP(=O)(C(C)N)OCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
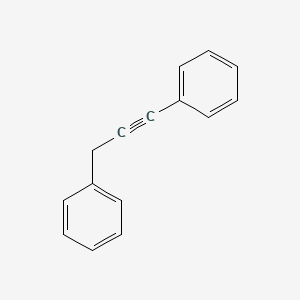
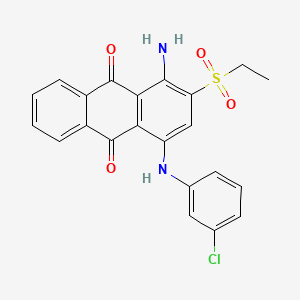
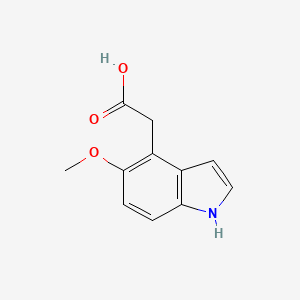

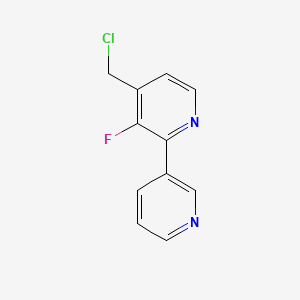

![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
